methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate
Overview
Description
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate is a complex organic compound that features a combination of functional groups, including a piperidine ring, a fluoro-substituted benzoyl group, and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Fluoro-Benzoyl Group: The fluoro-substituted benzoyl group is introduced via a Friedel-Crafts acylation reaction.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Coupling Reactions: The intermediate compounds are coupled together under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected intermediates.
Scientific Research Applications
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The piperidine ring and fluoro-substituted benzoyl group are likely to play key roles in binding to these targets, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro-substituted benzoyl group and the tert-butyl(dimethyl)silyl-protected hydroxymethyl group distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C29H41FN2O4Si |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C29H41FN2O4Si/c1-19-14-22(28(34)35-6)15-20(2)26(19)31-27(33)24-16-23(11-12-25(24)30)32-13-9-10-21(17-32)18-36-37(7,8)29(3,4)5/h11-12,14-16,21H,9-10,13,17-18H2,1-8H3,(H,31,33) |
InChI Key |
DCIRIFPXGSFJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C=CC(=C2)N3CCCC(C3)CO[Si](C)(C)C(C)(C)C)F)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.